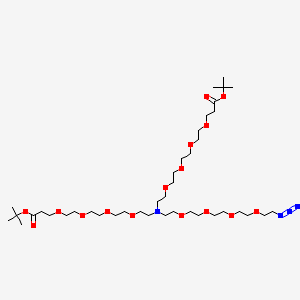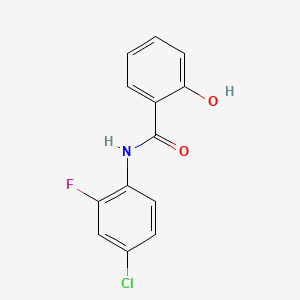
NDMC101
Descripción general
Descripción
NDMC101 es un potente inhibidor de la osteoclastogénesis, que es el proceso de resorción ósea por los osteoclastos. Este compuesto es conocido por su capacidad para inhibir la diferenciación de los osteoclastos mediante la regulación a la baja de la expresión de genes modulados por el factor nuclear de las células T activadas citoplasmáticas 1 (NFATc1). This compound es similar al sustrato de la dipeptidil peptidasa 4 y es un inhibidor significativo de la activación temprana de las células T a través de la inhibición de la dipeptidil peptidasa 4 .
Aplicaciones Científicas De Investigación
NDMC101 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar la inhibición de la osteoclastogénesis y las vías relacionadas.
Biología: Investigado por sus efectos sobre la activación y diferenciación de las células T.
Medicina: Posibles aplicaciones terapéuticas en el tratamiento de trastornos óseos como la artritis reumatoide y la inflamación sinovial.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a la resorción ósea y la modulación inmunitaria .
Mecanismo De Acción
NDMC101 ejerce sus efectos inhibiendo la actividad de la dipeptidil peptidasa 4, que juega un papel crucial en la activación temprana de las células T. El compuesto también regula a la baja la expresión de genes modulados por el factor nuclear de las células T activadas citoplasmáticas 1, inhibiendo así la diferenciación de los osteoclastos. Este doble mecanismo convierte a this compound en un potente inhibidor de la osteoclastogénesis y un agente inmunomodulador significativo .
Análisis Bioquímico
Biochemical Properties
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide interacts with several enzymes and proteins. It has been found to inhibit the activity of transcription factors such as NF-κB and NFATc1, as well as multiple protein kinases, including p38, ERK, and JNK . These interactions play a crucial role in the regulation of osteoclast differentiation .
Cellular Effects
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide has significant effects on various types of cells and cellular processes. It markedly inhibits the formation of tartrate-resistant acid phosphatase (TRAP+) multinucleated cells in RAW264.7 and bone marrow macrophage cells (BMMs), which are key steps in osteoclast differentiation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide involves its binding interactions with biomolecules and its influence on gene expression. It inhibits osteoclast differentiation via down-regulation of NFATc1-modulated gene expression . This compound exerts its effects at the molecular level, leading to changes in the activity of key enzymes and proteins involved in osteoclastogenesis .
Temporal Effects in Laboratory Settings
The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide over time in laboratory settings have not been extensively studied. Given its role in inhibiting osteoclastogenesis, it is likely that its effects would be observed over the course of several days to weeks, corresponding to the time frame of osteoclast differentiation .
Dosage Effects in Animal Models
The effects of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide in animal models have been studied, particularly in the context of bone diseases. In collagen-induced arthritis (CIA) mice, oral administration of this compound reduced arthritic index and mitigated bone erosion . The specific dosage effects in these studies have not been detailed in the available literature .
Metabolic Pathways
Given its role in inhibiting key transcription factors and protein kinases, it is likely involved in several signaling pathways related to osteoclast differentiation .
Subcellular Localization
Given its role in inhibiting transcription factors and protein kinases, it is likely that it localizes to the nucleus and cytoplasm where these molecules typically function .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
NDMC101 se sintetiza a través de una serie de reacciones químicas que involucran moléculas pequeñas unidas a benzamida. La síntesis implica el uso de derivados basados en salicilato de fluorofenilo. La ruta sintética específica y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis química a gran escala utilizando los mismos principios que la síntesis de laboratorio. El proceso está optimizado para el rendimiento y la pureza, asegurando que el producto final cumpla con las especificaciones requeridas para aplicaciones de investigación científica .
Análisis De Reacciones Químicas
Tipos de Reacciones
NDMC101 se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto se puede reducir para formar derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución donde grupos funcionales específicos se reemplazan con otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden utilizar para futuras investigaciones y desarrollo .
Comparación Con Compuestos Similares
Compuestos Similares
- Azido-PEG5-carbonato de succinimidilo
- L-Homopropargilglicina
- Boc-NH-PEG11-C2-ácido
- Azido-PEG8-THP
- DBCO-PEG4-DBCO
Singularidad de NDMC101
This compound es único debido a su doble mecanismo de acción, que se dirige tanto a la dipeptidil peptidasa 4 como al factor nuclear de las células T activadas citoplasmáticas 1. Esto lo convierte en un potente inhibidor de la osteoclastogénesis y un agente inmunomodulador significativo, diferenciándolo de otros compuestos similares .
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQWCDAXACRITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308631-40-4 | |
| Record name | 1308631-40-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxybenzamide (NDMC101/HS-Cm)?
A1: this compound/HS-Cm acts by inhibiting the activity of both NFATc1 and NF-κB []. These transcription factors are crucial for the differentiation and activation of osteoclasts, cells responsible for bone resorption. By inhibiting these pathways, this compound/HS-Cm exhibits potential as an osteoclastogenesis inhibitor.
Q2: Are there any in vivo studies supporting the efficacy of this compound/HS-Cm in arthritis models?
A2: While in vivo studies specifically using this compound/HS-Cm for arthritis are not detailed in the provided abstracts, research suggests that similar serine protease inhibitors, like camostat mesilate, exhibit anti-hypertensive and renoprotective effects in a rat model of metabolic syndrome, which can contribute to kidney disease and potentially arthritic conditions []. Further research is necessary to determine the specific efficacy of this compound/HS-Cm in relevant in vivo models.
Q3: What is the connection between serine protease inhibition and conditions like hypertension and kidney disease?
A3: Research suggests that in proteinuric kidney diseases, serine proteases, specifically plasmin, can activate epithelial sodium channels (ENaC) in the kidneys []. This activation can contribute to sodium retention, leading to hypertension and further exacerbating kidney damage. Therefore, inhibiting serine proteases like plasmin could have therapeutic benefits in these conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
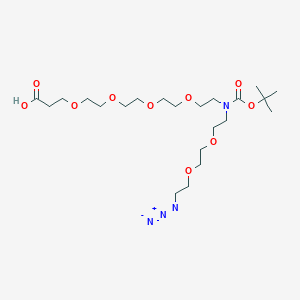
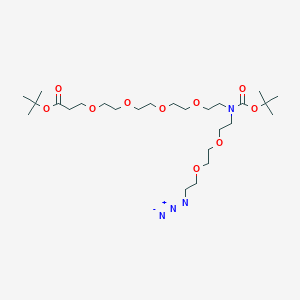
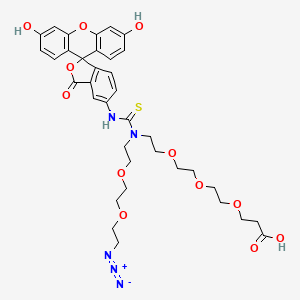
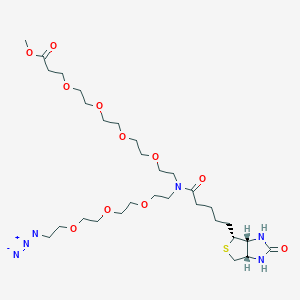

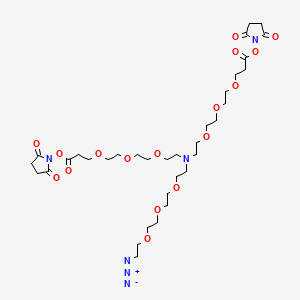

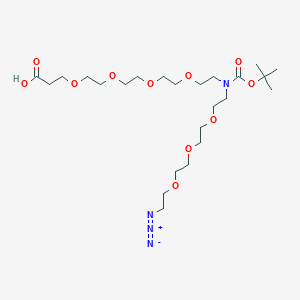

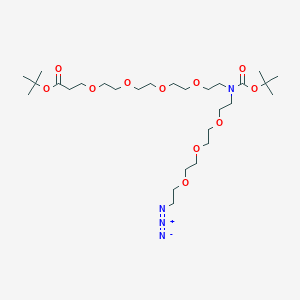
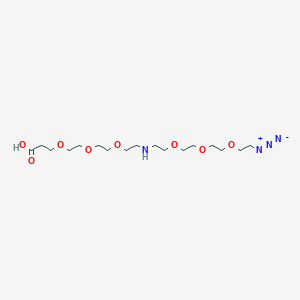

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)
